molecular formula C5H4BCl2NO2 B1418852 2,3-Dichloropyridine-5-boronic acid CAS No. 1072944-15-0

2,3-Dichloropyridine-5-boronic acid

Cat. No.: B1418852
CAS No.: 1072944-15-0
M. Wt: 191.81 g/mol
InChI Key: DRJYUOQTLCPXHE-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Boronic Acids and Heterocyclic Scaffolds

2,3-Dichloropyridine-5-boronic acid belongs to the broader class of halogenated pyridine boronic acids. These compounds are heterocyclic scaffolds, meaning their core structure is a ring containing atoms of more than one element; in this case, a pyridine ring with one nitrogen and five carbon atoms. wikipedia.org The presence of halogen atoms (chlorine, in this instance) on the pyridine ring significantly influences the compound's electronic properties and reactivity, often providing synthetic handles for further chemical transformations. rsc.org The boronic acid group attached to this halogenated heterocyclic core makes it a prime candidate for a variety of cross-coupling reactions. ontosight.ai The synthesis of pyridinylboronic acids often begins with corresponding halopyridines, which undergo processes like metal-halogen exchange followed by borylation. arkat-usa.org The stability and reactivity of these compounds can vary based on the position of the boron group and the nature of other substituents on the pyridine ring. arkat-usa.org

Significance of Boronic Acids as Synthetic Intermediates in Organic Chemistry

Boronic acids, characterized by the general formula R−B(OH)₂, are abiotic compounds that act as Lewis acids due to the electron-deficient boron atom. wikipedia.orgwiley-vch.de This feature allows them to form reversible covalent complexes with molecules like sugars and amino acids. wikipedia.org Their true prominence in organic chemistry, however, stems from their role as versatile synthetic intermediates. nih.govwiley.com

The most notable application is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to form new carbon-carbon (C-C) bonds between a boronic acid and an organohalide. wikipedia.orgnih.gov This reaction is a cornerstone of modern synthesis due to its reliability and tolerance of a wide range of functional groups. Beyond C-C bond formation, boronic acids are crucial reagents in other significant transformations:

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds. wikipedia.orgwiley.com

Liebeskind-Srogl Coupling: A reaction that couples boronic acids with thioesters. wikipedia.org

Oxidation: Boronic acids can be oxidized to produce the corresponding phenols. wikipedia.org

The stability, generally low toxicity, and diverse reactivity make organoboron compounds indispensable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. nih.govchemicalbook.com

Table 1: Key Synthetic Reactions Involving Boronic Acids

Reaction NameBond FormedMetal Catalyst (Typical)Reactant PartnerDescription
Suzuki-Miyaura Coupling Carbon-Carbon (C-C)PalladiumOrganohalideA versatile method to create biaryl compounds and other C-C linked structures. wikipedia.orgnih.gov
Chan-Lam Coupling Carbon-Nitrogen (C-N), Carbon-Oxygen (C-O)CopperAmine, AlcoholForms aryl amines, ethers, and related compounds. wikipedia.orgwiley.com
Oxidation Carbon-Oxygen (C-O)-Oxidizing AgentConverts the boronic acid group to a hydroxyl group (phenol). wikipedia.org
Liebeskind-Srogl Coupling Carbon-Carbon (C-C)Palladium/CopperThioesterCouples boronic acids with thioesters to form ketones. wikipedia.org

Historical Overview of Pyridine Boronic Acid Derivatives in Synthesis and Discovery

The history of pyridine boronic acids is intertwined with the independent discoveries of their parent components. While impure pyridine was likely produced by alchemists, the Scottish scientist Thomas Anderson first isolated and characterized it in 1849 by heating animal bones. wikipedia.org Just over a decade later, in 1860, Edward Frankland reported the first synthesis and isolation of a boronic acid. wiley-vch.denih.gov

It took significant advancements in synthetic methodology before pyridine boronic acids became readily accessible. The development of metal-catalyzed cross-coupling reactions in the latter half of the 20th century spurred interest in creating these hybrid building blocks. nih.govwiley.com Early research revealed challenges, particularly with the stability of certain isomers. For instance, 2-pyridineboronic acid is notoriously unstable and prone to protodeboronation (loss of the boronic acid group). wiley-vch.de This led to the development of more stable boronic esters, such as pinacol (B44631) esters, which protect the boronic acid moiety. arkat-usa.orgwiley-vch.de The first boronic acid-containing drug to receive FDA approval was Bortezomib in 2003, a peptidic boronic acid that acts as a proteasome inhibitor. mdpi.com This milestone solidified the importance of boronic acids in medicinal chemistry and continues to drive the synthesis of novel derivatives, including those based on heterocyclic scaffolds like pyridine. mdpi.comnih.gov

Scope and Significance of this compound as a Research Target

This compound is a specialized chemical reagent primarily used in research and development. scbt.com Its significance lies in its potential as a strategic building block for constructing more complex molecules. The precursor, 2,3-dichloropyridine (B146566), is a known important raw material for producing pharmaceuticals and agrochemicals. google.com Consequently, derivatives like this compound are of high value to discovery chemists.

The compound's structure offers three distinct points for chemical modification: the boronic acid group and the two chlorine atoms. The boronic acid functional group allows it to readily participate in cross-coupling reactions like the Suzuki-Miyaura coupling to introduce new carbon-based substituents at the 5-position of the pyridine ring. ontosight.ai The two chlorine atoms at the 2- and 3-positions serve as additional reaction sites for nucleophilic substitution or other cross-coupling reactions, enabling the synthesis of highly decorated and multi-functionalized pyridine derivatives. This multi-handle nature makes this compound a powerful tool for creating libraries of novel compounds to be screened for potential biological activity in drug discovery and crop protection research.

Table 2: Properties of this compound

PropertyValueReference
CAS Number 1072944-15-0 scbt.com
Molecular Formula C₅H₄BCl₂NO₂ scbt.com
Molecular Weight 191.8 g/mol scbt.com

Properties

IUPAC Name

(5,6-dichloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4BCl2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJYUOQTLCPXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671959
Record name (5,6-Dichloropyridin-3-yl)boronic acid
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Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-15-0
Record name B-(5,6-Dichloro-3-pyridinyl)boronic acid
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Record name (5,6-Dichloropyridin-3-yl)boronic acid
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Record name 2,3-Dichloropyridine-5-boronic acid
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Advanced Synthetic Methodologies for 2,3 Dichloropyridine 5 Boronic Acid

Strategies for Boronic Acid Moiety Introduction on Halogenated Pyridines

The introduction of a boronic acid group onto a halogenated pyridine (B92270) core is a fundamental transformation in the synthesis of specialized chemical compounds. The electron-deficient nature of the pyridine ring, further influenced by the presence of halogen atoms, dictates the feasible synthetic approaches.

Metal-Halogen Exchange and Subsequent Borylation with Trialkylborates

Metal-halogen exchange is a powerful and widely utilized method for the preparation of organometallic reagents from organic halides. wikipedia.org This reaction, when applied to dichloropyridines, creates a nucleophilic carbon center that can then be trapped with an electrophilic boron source, such as a trialkyl borate (B1201080), to form the desired boronic acid derivative. The choice of the organometallic reagent is crucial and significantly influences the reaction's success.

Lithium-halogen exchange is a rapid and often high-yielding method for the synthesis of organolithium compounds. wikipedia.orgharvard.edu The reaction typically involves treating the organic halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgresearchgate.net The exchange rate is influenced by the halogen, with the reactivity order being I > Br > Cl. wikipedia.org This reaction is generally conducted at low temperatures, such as -78 °C or -100 °C, to mitigate side reactions. harvard.eduorgsyn.org

The mechanism is believed to proceed through a nucleophilic attack of the carbanion from the organolithium reagent on the halogen atom of the aryl halide, potentially forming a reversible "ate-complex" intermediate. wikipedia.org Once the lithiated pyridine is formed, it is reacted with a trialkyl borate, like trimethyl borate or triisopropyl borate, to generate the boronate ester. researchgate.netnih.gov Subsequent acidic hydrolysis then yields the final boronic acid. orgsyn.org

Table 1: Key Reagents in Lithium-Halogen Exchange and Borylation

ReagentRoleTypical Reaction Conditions
n-Butyllithium (n-BuLi)Organolithium reagent for exchangeLow temperature (e.g., -78 °C) in an inert solvent like THF
tert-Butyllithium (t-BuLi)Alternative organolithium reagentLow temperature in an inert solvent
Trialkyl Borate (e.g., B(OMe)₃)Boron electrophileAdded after lithium-halogen exchange at low temperature
Hydrochloric Acid (HCl)Acid for hydrolysisAdded during workup to produce the boronic acid

An alternative to organolithium reagents is the use of Grignard reagents (organomagnesium halides). mdpi.com The formation of a Grignard reagent from a dichloropyridine can be achieved by direct reaction with magnesium metal, although this can sometimes be challenging with less reactive chlorides. A more common approach is to perform a magnesium-halogen exchange using a more reactive organomagnesium reagent, such as isopropylmagnesium chloride.

Once the pyridyl Grignard reagent is formed, it can be reacted with a trialkyl borate in a manner analogous to the organolithium pathway to afford the desired boronic ester. mdpi.com Grignard reagents are often considered milder and more functional group tolerant than their organolithium counterparts.

In the case of 2,3-dichloropyridine (B146566), the regioselectivity of the metal-halogen exchange is a critical factor. The position of the exchange is influenced by the electronic properties of the pyridine ring and the directing effects of the substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, making the adjacent α-positions (2 and 6) and the γ-position (4) more susceptible to nucleophilic attack or deprotonation.

For 2,3-dichloropyridine, metal-halogen exchange preferentially occurs at the 3-position. This is somewhat counterintuitive as the 2-position is adjacent to the nitrogen. However, the directing effect of the chlorine at the 2-position, combined with potential steric hindrance, can influence the selectivity. More importantly, the acidity of the ring protons can play a role. Computational studies have shown that the most electron-deficient carbon in a dihalopyridine often dictates the site of reaction. baranlab.org In many cases, the regioselectivity of metal-halogen exchange on polyhalogenated heterocycles is kinetically controlled. znaturforsch.com

Transition Metal-Catalyzed Borylation of Halopyridines

Transition metal-catalyzed reactions, particularly those employing palladium, have emerged as a highly versatile and efficient method for the formation of carbon-boron bonds. nih.govresearchgate.net These methods often exhibit excellent functional group tolerance and can be highly regioselective.

The palladium-catalyzed cross-coupling of aryl halides with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), is a cornerstone of modern synthetic chemistry for accessing boronate esters. nih.govorganic-chemistry.org This reaction, often referred to as the Miyaura borylation, involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronate ester and regenerate the catalyst. nih.gov

For the borylation of 2,3-dichloropyridine, the choice of ligand for the palladium catalyst is crucial for controlling the regioselectivity. Sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often employed. nsf.gov The reaction is typically carried out in the presence of a base, such as potassium acetate (B1210297) or potassium phosphate, and in a suitable solvent like dioxane or toluene. organic-chemistry.org

The inherent reactivity difference between the two chlorine atoms in 2,3-dichloropyridine can be exploited to achieve selective borylation. Generally, the chlorine atom at the 2-position is more reactive towards palladium-catalyzed cross-coupling due to its proximity to the nitrogen atom. However, specific ligand and reaction condition optimization can sometimes favor reaction at the 3-position. For instance, studies on 2,4-dichloropyridines have shown that sterically demanding NHC ligands can direct the coupling to the C4 position, which is typically less reactive. nsf.gov This highlights the potential for ligand-controlled regioselectivity in the borylation of dichloropyridines.

Table 2: Typical Components of a Palladium-Catalyzed Borylation Reaction

ComponentExampleRole
Palladium PrecatalystPdCl₂(dppf), Pd(OAc)₂Source of the active Pd(0) catalyst
LigandXPhos, SPhos, IPrStabilizes the palladium center and influences reactivity and selectivity
Diboron ReagentBis(pinacolato)diboron (B₂pin₂)Source of the boryl group
BaseKOAc, K₃PO₄Promotes the transmetalation step
SolventDioxane, Toluene, DMFProvides the reaction medium
Iridium- and Rhodium-Catalyzed C-H Borylation Approaches

Direct C-H bond borylation has emerged as a powerful, atom-economical strategy for synthesizing aryl and heteroaryl boronic esters. This method avoids the need for pre-functionalized starting materials like halo- or organometallic pyridines, proceeding instead by direct activation of a carbon-hydrogen bond.

Iridium-Catalyzed Borylation

Iridium-based catalytic systems are the most effective and widely studied for the C-H borylation of pyridines. rsc.orgnih.gov The seminal work by Hartwig, Miyaura, and Smith established catalyst systems, typically comprising an iridium(I) precatalyst such as [Ir(OMe)(COD)]2 (1,5-cyclooctadiene)bis(methoxy)diiridium(I)) or [Ir(Cl)(COD)]2, and a bipyridine-based ligand, with 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) being a common choice. nih.govresearchgate.net The borylating agent is typically a pinacol (B44631) ester of diboron (B2pin2) or pinacolborane (HBpin). nih.gov

The regioselectivity of the borylation on substituted pyridines is primarily governed by steric hindrance. acs.org The catalyst preferentially activates the most accessible C-H bond. In the case of 2,3-dichloropyridine, the C-5 position is the most sterically unencumbered site, flanked by a hydrogen at C-4 and a chloro group at C-3, while being distant from the C-2 chloro group. This steric environment strongly directs the borylation to the C-5 position to selectively yield the desired 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine intermediate.

A known challenge in the borylation of pyridines is the potential for the pyridine nitrogen's lone pair to coordinate to the iridium center, leading to catalyst inhibition or deactivation. rsc.orgnih.gov However, the presence of a substituent at the C-2 position, such as the chloro group in the target substrate, can mitigate this effect and allow the reaction to proceed efficiently. nih.gov

Rhodium-Catalyzed Borylation

While rhodium complexes are known to catalyze various C-H functionalization reactions, their application in the direct C-H borylation of pyridines is less common compared to iridium. beilstein-journals.orgnih.gov Some rhodium-catalyzed processes have been developed, but they can require higher reaction temperatures or show different selectivity profiles. For the specific synthesis of pyridyl boronic acids, iridium catalysis remains the more established and predictable method. arkat-usa.org

Ligand Effects on Borylation Selectivity

The choice of ligand is critical in transition-metal-catalyzed reactions, profoundly influencing catalyst activity, stability, and selectivity. In iridium-catalyzed C-H borylation, ligands not only stabilize the metal center but also play a crucial role in the steric and electronic environment that dictates regioselectivity.

For the borylation of pyridines, 2,2'-bipyridine (B1663995) derivatives are the most effective class of ligands. The standard ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), provides a good balance of electronic properties and steric bulk to promote high catalytic turnover and direct the borylation away from substituted positions. The tert-butyl groups enhance the solubility and stability of the catalytic complex.

Modifications to the bipyridine backbone can be used to fine-tune the catalyst's performance. Introducing different electronic or steric groups can alter the reaction's regioselectivity, although for substrates like 2,3-dichloropyridine, the inherent steric bias is so strong that the C-5 position is almost exclusively functionalized. The primary role of the ligand in this context is to ensure high catalytic efficiency and prevent side reactions.

LigandKey FeaturesExpected Outcome for 2,3-Dichloropyridine Borylation
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)Standard, robust ligand. Good solubility and stability.High yield and excellent selectivity for the C-5 borylated product.
3,4,7,8-Tetramethyl-1,10-phenanthrolineMore rigid and electron-donating than dtbbpy.Potentially faster reaction rates, but selectivity is expected to remain high at C-5 due to substrate sterics. acs.org
(No Ligand)Absence of a stabilizing bipyridine ligand.Significantly reduced or no catalytic activity. Catalyst decomposition is likely.

Directed Ortho-Metalation (DoM) Strategies Followed by Borylation

Directed ortho-metalation (DoM) is a classic and powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). organic-chemistry.org This generates a highly reactive organolithium intermediate, which is then quenched with an electrophile.

For the synthesis of boronic acids, the electrophile is a boron-containing species, typically a trialkyl borate like triisopropyl borate B(O-i-Pr)3. dur.ac.ukmdpi.com Subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

In 2,3-dichloropyridine, the pyridine nitrogen and the two chloro substituents can all act as DMGs. organic-chemistry.org Halogens are considered moderate DMGs. The lithiation would occur at a position ortho to one of these groups. However, the C-4 position is ortho to both the C-3 chloro group and the pyridine nitrogen (via a conjugated system), making it the most likely site for deprotonation under DoM conditions. This would lead to the formation of 2,3-Dichloropyridine-4-boronic acid, not the desired C-5 isomer. Therefore, standard DoM is not a suitable strategy for synthesizing 2,3-Dichloropyridine-5-boronic acid.

Alternative and Emerging Synthetic Routes for Pyridyl Boronic Acids

Besides direct C-H borylation, several other robust methods exist for the synthesis of pyridyl boronic acids, often starting from pre-functionalized pyridines. arkat-usa.org

Halogen-Metal Exchange and Borylation: This is the most traditional and often most cost-effective method for large-scale production. arkat-usa.org The process starts with a polyhalopyridine, such as 2,3-dichloro-5-bromopyridine. The more reactive carbon-bromine bond undergoes selective halogen-metal exchange upon treatment with an organolithium reagent at low temperature. The resulting aryllithium species is then quenched with a trialkyl borate to furnish the boronic ester. mdpi.com

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction is a highly versatile and functional-group-tolerant method. mdpi.comcarbogen-amcis.com It involves the coupling of a halopyridine (e.g., 2,3-dichloro-5-bromopyridine or 2,3,5-trichloropyridine) with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate). mdpi.com This route is often preferred in laboratory and discovery settings due to its mild conditions and broad applicability.

Sandmeyer Reaction Approach: One can envision a synthesis starting from 5-amino-2,3-dichloropyridine. The amino group can be converted into a diazonium salt, which can then be transformed into a halide (e.g., bromide or iodide) via a Sandmeyer or related reaction. google.com This newly installed halide can then be converted to the boronic acid using either halogen-metal exchange or Miyaura borylation as described above.

Reduction of Polychlorinated Pyridines: The starting material, 2,3-dichloropyridine, can itself be synthesized via the selective reduction of 2,3,6-trichloropyridine. google.com This 2,3-dichloropyridine can then be subjected to Ir-catalyzed C-H borylation to produce the target molecule.

Functional Group Compatibility and Protection Strategies during Synthesis

The tolerance of a synthetic route to various functional groups is a critical consideration, especially in multi-step syntheses of complex molecules.

Ir-Catalyzed C-H Borylation: This methodology is renowned for its exceptional functional group compatibility. The reaction conditions are generally neutral and mild, tolerating a wide array of functionalities including esters, ethers, amides, and, importantly, halides like the chloro groups present on the substrate. nih.govacs.org This allows for the direct borylation of already complex and functionalized pyridine rings without the need for protecting groups.

Miyaura Borylation: Similar to C-H borylation, the palladium-catalyzed Miyaura borylation exhibits broad functional group tolerance. mdpi.com The mild basic conditions (typically potassium acetate) are compatible with most common functional groups, making it a powerful tool for late-stage functionalization.

DoM and Halogen-Metal Exchange: These methods rely on highly basic and nucleophilic organolithium or Grignard reagents. Consequently, they are incompatible with any functional groups containing acidic protons, such as alcohols (-OH), amines (-NH2), thiols (-SH), or carboxylic acids (-COOH). They are also incompatible with electrophilic groups like esters, ketones, aldehydes, or nitriles, which would be attacked by the organometallic intermediate. If such groups are present elsewhere on the molecule, they must be protected prior to the metalation/borylation step. For example, an alcohol could be protected as a silyl (B83357) ether (e.g., TBDMS) or a simple alkyl ether, which are stable to the strongly basic conditions.

Scalability and Process Optimization in this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and robustness. carbogen-amcis.com The most likely scalable routes to this compound are Miyaura borylation or halogen-metal exchange of a suitable 5-halopyridine precursor.

Key parameters for optimization include:

Catalyst Loading: For catalytic routes (Miyaura or Ir-borylation), minimizing the amount of the expensive transition metal catalyst is a primary economic driver. Catalyst loading is often lowered to parts-per-million (ppm) levels in optimized industrial processes.

Reagent Stoichiometry: Optimizing the equivalents of the boron source (e.g., B2pin2 or tetrahydroxydiboron) and the base is crucial for maximizing yield and minimizing waste. carbogen-amcis.com

Solvent and Concentration: The choice of solvent affects reaction kinetics, solubility of reagents and intermediates, and product isolation. High-concentration or even neat (solvent-free) conditions, as have been reported for some Ir-catalyzed borylations, are highly desirable to maximize reactor throughput and reduce solvent waste. nih.gov

Temperature and Reaction Time: These parameters are optimized to achieve complete conversion in the shortest possible time without inducing side reactions or product decomposition.

Purification: Developing a scalable purification method is critical. Replacing chromatographic purification with direct crystallization or distillation of an intermediate or final product significantly reduces cost and improves process efficiency. carbogen-amcis.com

Process Safety: For routes involving highly reactive intermediates like organolithiums (DoM, halogen-metal exchange), careful control of temperature and exclusion of air and moisture are paramount. Exothermic events must be well-characterized and managed for safe scale-up.

ParameterMiyaura BorylationHalogen-Metal ExchangeIr-Catalyzed C-H Borylation
Key Cost Driver Palladium Catalyst, Ligand, Diboron ReagentCryogenic Conditions, Organolithium ReagentIridium Catalyst, Ligand, Diboron Reagent
Temperature Moderate to High (e.g., 80-100 °C) carbogen-amcis.comVery Low (e.g., -78 °C)Moderate (e.g., 80 °C) nih.gov
Functional Group Tolerance ExcellentPoor (requires protection)Excellent
Scalability Concern Catalyst cost and removal.Handling of pyrophoric reagents, cryogenics.Catalyst cost and availability.
Typical Purification Crystallization after workup. carbogen-amcis.comAqueous quench and extraction/crystallization.Chromatography or Crystallization. acs.org

Chemical Transformations and Reactivity of 2,3 Dichloropyridine 5 Boronic Acid

Cross-Coupling Reactions Leveraging the Boronic Acid Functionality

The boronic acid group is the primary site for cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of new carbon-carbon bonds. libretexts.orgresearchgate.net

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl-aryl structures through a palladium-catalyzed reaction between an organoborane and an organic halide or triflate. libretexts.orgharvard.edu 2,3-Dichloropyridine-5-boronic acid serves as the organoboron component in this reaction, coupling with various halogenated aromatic partners.

This compound readily participates in palladium-catalyzed Suzuki-Miyaura reactions with a wide array of aryl and heteroaryl halides. This transformation is a powerful method for synthesizing complex molecules where a 2,3-dichloropyridinyl moiety is linked to another aromatic system. The general reaction involves the coupling of the boronic acid with a partner like an aryl bromide or chloride, catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst such as palladium acetate (B1210297) or PdCl₂(PPh₃)₂. libretexts.orgrsc.orgnih.gov The reaction typically proceeds in the presence of a base, which is crucial for the transmetalation step of the catalytic cycle. libretexts.orgyoutube.com The scope of this reaction is broad, accommodating various functional groups on the coupling partner, which is a key advantage of the Suzuki-Miyaura coupling. researchgate.netrsc.org Highly active catalyst systems, often employing specialized phosphine (B1218219) ligands, have been developed to efficiently couple challenging substrates, including electron-deficient or sterically hindered heteroaryl halides. organic-chemistry.orgrsc.org

A critical aspect of the reactivity of this compound is chemoselectivity. The molecule presents three potential reaction sites: the C-B bond of the boronic acid and the C-Cl bonds at positions 2 and 3. Under standard Suzuki-Miyaura conditions, the reaction at the C-B(OH)₂ bond is generally favored over the cleavage of the C-Cl bonds. This is because the transmetalation step involving the boronic acid is typically much faster than the oxidative addition of palladium into a C-Cl bond, especially an unactivated one. nih.govnih.gov

The relative reactivity of the two chlorine atoms is also a key consideration for subsequent reactions. In polyhalogenated pyridines, the site of oxidative addition is influenced by electronic and steric factors. nih.gov Generally, halogens at the C2 and C6 positions are the most reactive due to the electron-withdrawing nature of the adjacent nitrogen atom. nih.govresearchgate.net The C4 position is the next most reactive, while the C3 and C5 positions are the least electrophilic and therefore least reactive toward oxidative addition. nih.gov For 2,3-dichloropyridine (B146566), this established trend implies that the C2-Cl bond is significantly more susceptible to oxidative addition than the C3-Cl bond. This inherent reactivity difference (C-B > C2-Cl > C3-Cl) is fundamental to designing selective, stepwise functionalization strategies.

The choice of ligand in palladium-catalyzed cross-coupling is crucial for controlling reactivity and selectivity. libretexts.orgnih.gov For dichloropyridine substrates, specific ligands can be used to direct the reaction to a particular site, sometimes overriding the inherent electronic preferences of the substrate. nih.gov For instance, very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, have been shown to promote cross-coupling at typically less reactive positions by modulating the steric environment around the palladium center. nih.gov Similarly, nickel-based catalysts, when paired with specific phosphine ligands like PPh₂Me, can achieve high selectivity for monoarylation over diarylation in dichloropyridine substrates. nih.gov The choice of ligand can influence which intermediate is favored in the catalytic cycle; for example, bulky, electron-rich phosphines can promote intramolecular oxidative addition leading to diarylation, while smaller arylphosphines favor monoarylation. nih.gov

Conversely, "ligand-free" systems have also proven effective and can offer unique selectivity. nih.gov These conditions, often using a simple palladium salt like palladium acetate [Pd(OAc)₂] in the absence of an external phosphine or NHC ligand, can be highly efficient. harvard.eduresearchgate.net In some cases, ligand-free conditions, such as the "Jeffery" conditions, have been found to dramatically enhance selectivity for a specific site, likely through the involvement of palladium nanoparticles as the active catalytic species. nih.gov

ConditionCatalyst System ExampleKey FeatureTypical Outcome for Dichloropyridines
Ligand-ControlledPd(PEPPSI)(IPr)Sterically demanding NHC ligand. nih.govCan invert or alter intrinsic site-selectivity. nih.gov
Ligand-ControlledNi(cod)₂ / PPh₂MeSpecific phosphine ligand size and electronics. nih.govHigh selectivity for monoarylation. nih.gov
Ligand-FreePd(OAc)₂Absence of phosphine/NHC ligands. harvard.eduresearchgate.netOften highly efficient and can offer enhanced selectivity. nih.gov

Performing Suzuki-Miyaura reactions in aqueous media offers significant environmental and practical advantages. researchgate.netsci-hub.st For a substrate like this compound, which possesses some water solubility due to the polar boronic acid and pyridine (B92270) nitrogen, aqueous conditions are particularly relevant. The use of water as a solvent or co-solvent is often beneficial for the reaction, as it can increase the concentration of the hydrophilic boronate species [RB(OH)₃]⁻, which is believed to be active in the transmetalation step. mdpi.comnih.gov

Various catalytic systems have been developed specifically for aqueous Suzuki couplings. These include catalysts based on water-soluble ligands, such as sulfonated phosphines (e.g., TPPMS), or surfactant-type ligands that can form micelles, creating a microenvironment where the reagents can interact effectively. sci-hub.strsc.org Ligand-free systems using Pd(OAc)₂ have also been successfully employed in water or water-acetonitrile mixtures, providing high yields under mild, environmentally friendly conditions. researchgate.netnih.gov The use of aqueous conditions can thus provide an efficient, green route to the products derived from this compound. nih.gov

The presence of multiple reactive sites on this compound makes it an ideal substrate for sequential or stepwise cross-coupling reactions. nih.gov This strategy allows for the controlled and differential introduction of various substituents onto the pyridine core. A typical synthetic plan would involve a three-step sequence:

First Coupling: A Suzuki-Miyaura reaction is performed under conditions that selectively engage the most reactive site, the C5-boronic acid, with an aryl or heteroaryl halide (Ar¹-X). This step leaves the two chloro substituents untouched. nih.gov

Second Coupling: The resulting 5-Ar¹-2,3-dichloropyridine is then subjected to a second cross-coupling reaction. By choosing appropriate conditions (e.g., a more active catalyst system, higher temperature), a second aryl or heteroaryl group (Ar²) can be introduced, typically at the more reactive C2 position, reacting with an organoboron or organotin reagent. researchgate.netacs.org

Third Coupling: Finally, the remaining C3-Cl bond, the least reactive of the three sites, can be functionalized under even more forcing conditions or with a different cross-coupling methodology to introduce a third group (Ar³).

This stepwise approach provides a powerful tool for creating highly substituted and unsymmetrical pyridine derivatives, which would be difficult to access through other synthetic routes. researchgate.net The predictable reactivity hierarchy of the functional groups is the key to the success of these sequential strategies. acs.org

StepReactantReaction TypeTarget SiteIllustrative Product
1Ar¹-BrSuzuki-MiyauraC5-B(OH)₂5-Aryl¹-2,3-dichloropyridine
2Ar²-B(OH)₂Suzuki-MiyauraC2-Cl5-Aryl¹-2-Aryl²-3-chloropyridine
3Ar³-B(OH)₂Suzuki-MiyauraC3-Cl5-Aryl¹-2-Aryl²-3-Aryl³-pyridine

Other Metal-Catalyzed C-C Bond Forming Reactions

Beyond the well-established Suzuki coupling, this compound and its derivatives can participate in other significant metal-catalyzed carbon-carbon bond-forming reactions, including the Sonogashira, Heck, and Negishi couplings. These reactions expand the synthetic utility of this versatile building block.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org While direct examples with this compound are not prevalent in the provided results, the reactivity of the chloro-substituted pyridine ring suggests its potential as a substrate in such couplings. The reaction is known for its mild conditions, often proceeding at room temperature and in aqueous media, making it suitable for complex molecule synthesis. wikipedia.orglibretexts.org

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species in the presence of a base, to yield a substituted alkene. wikipedia.org This reaction is a powerful tool for creating C-C bonds and has seen broad application. wikipedia.orgorganic-chemistry.org The chloro groups on the pyridine ring of this compound could serve as coupling partners in Heck reactions. Notably, enantioselective Heck reactions have been developed, allowing for the creation of chiral centers. libretexts.orghw.ac.uk

The Negishi coupling utilizes an organozinc compound and an organic halide in the presence of a nickel or palladium catalyst to form a C-C bond. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, enabling the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org A key step in the Negishi coupling involves the formation of an organozinc reagent. For a substrate like 2,3-dichloropyridine, this could potentially be achieved through metalation. The resulting organozinc species could then be coupled with another organic halide. The Negishi coupling has been successfully employed in the synthesis of complex molecules, including natural products. wikipedia.org For instance, it has been used to synthesize unsymmetrical 2,2'-bipyridines from 2-bromopyridine. wikipedia.org

Table 1: Overview of Other Metal-Catalyzed C-C Bond Forming Reactions

Reaction Description Catalyst System Key Features
Sonogashira Coupling Couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgPalladium complex and Copper(I) co-catalyst. wikipedia.orglibretexts.orgMild reaction conditions, often at room temperature. wikipedia.org
Heck Reaction Couples an unsaturated halide with an alkene. wikipedia.orgPalladium catalyst and a base. wikipedia.orgForms substituted alkenes with high trans selectivity. organic-chemistry.org
Negishi Coupling Couples an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.orgNickel or Palladium catalyst. wikipedia.orgVersatile for sp³, sp², and sp carbon coupling. wikipedia.org

Chan-Lam-Evans Coupling (C-Heteroatom Bond Formation)

The Chan-Lam-Evans (CLE) coupling, also referred to as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. wikipedia.org Specifically, it facilitates the reaction between a boronic acid and an amine or an alcohol to produce the corresponding aryl amine or aryl ether. wikipedia.orgyoutube.com A significant advantage of the CLE coupling is that it can be performed at room temperature and is open to the air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

The reaction mechanism is thought to involve the formation of a copper-aryl complex. A proposed copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate undergoes reductive elimination to yield the final product and a copper(I) species. wikipedia.org

While specific examples detailing the Chan-Lam-Evans coupling of this compound are not explicitly detailed in the provided search results, the general applicability of the reaction to aryl boronic acids suggests its potential. wikipedia.orgorganic-chemistry.orgnih.gov The reaction has been successfully applied to the synthesis of biologically active compounds, such as N-arylated 2-nitroimidazoles, which have shown antimicrobial activity. nih.gov The scope of the reaction extends to various N-H and O-H containing compounds, including phenols, anilines, amides, and carbamates. organic-chemistry.org

Reactivity of the Dichloro-Substituted Pyridine Moiety

Nucleophilic Aromatic Substitution (SNAr) at Chlorine Positions

The chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a fundamental process for modifying aromatic rings, particularly those activated by electron-withdrawing groups or containing heteroatoms like nitrogen. nih.govresearchgate.net The pyridine nitrogen itself activates the ring towards nucleophilic attack.

In SNAr reactions, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the leaving group restores the aromaticity of the ring. The positions ortho and para to the ring nitrogen are generally the most activated towards this type of substitution. For 2,3-dichloropyridine derivatives, substitution can potentially occur at both the C2 and C3 positions, although the regioselectivity can be influenced by reaction conditions and the nature of the nucleophile.

Studies on related dichloropyridines have shown that SNAr reactions can be directed to specific positions. For instance, in the reaction of ortho-iodobenzamides with amines, a directed SNAr (dSNAr) has been observed, proceeding with high ortho-selectivity. rsc.org This suggests that the boronic acid group or its derivatives on the 2,3-dichloropyridine scaffold could potentially influence the regioselectivity of nucleophilic substitution.

Lithiation and Metalation Studies on the Dichloropyridine Scaffold

Lithiation and other metalation reactions are powerful strategies for the functionalization of pyridine rings. harvard.edu These reactions involve the deprotonation of a C-H bond by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

For dihalopyridines, lithiation can be a complex process, with the potential for both deprotonation and halogen-metal exchange. nih.govacs.org Studies on 2,3-dihalopyridines have demonstrated that the outcome of the lithiation can be controlled by factors such as the specific halogen atoms present, the organolithium reagent used, and the reaction temperature. nih.govacs.org For example, the lithiation of 2-chloropyridine (B119429) can be directed to the 3-position. rsc.org

In some cases, a phenomenon known as the "halogen dance" can occur, where an initial lithiation is followed by an intramolecular rearrangement to a more thermodynamically stable lithiated species. nih.gov Continuous-flow technology has been shown to be effective in controlling the selectivity of these reactions, allowing for the selective formation of either the kinetically or thermodynamically favored product. nih.gov

While specific lithiation studies on this compound are not detailed, the extensive research on related dichloropyridines provides a strong foundation for predicting its reactivity. acs.orgacs.org The boronic acid group would likely need to be protected, for instance as a boronate ester, prior to lithiation to prevent unwanted side reactions.

Stereochemical Outcomes and Control in Transformations

The stereochemical outcomes of reactions involving this compound and its derivatives are crucial, particularly when creating chiral molecules. While the parent molecule is achiral, reactions at the pyridine ring or derivatization of the boronic acid can introduce stereocenters.

In the context of metal-catalyzed cross-coupling reactions, the use of chiral ligands can induce enantioselectivity. For example, in the Heck reaction, chiral bidentate phosphine ligands like (R)-BINAP have been used to achieve moderate to good enantioselectivities in the coupling of arylboronic acids with alkenes. hw.ac.uk The choice of ligand and reaction conditions can significantly influence the stereochemical outcome. libretexts.org

Similarly, in lithiation reactions, the stereochemistry of the process can be highly dependent on the solvent and other reaction parameters. For instance, the lithiation of trans-N-alkyl-2,3-diphenylaziridines has been shown to proceed with inversion of configuration in a coordinating solvent like THF, but with retention of configuration in a non-coordinating solvent like toluene. nih.gov This highlights the critical role that the reaction environment can play in determining the stereochemical fate of the product.

Derivatization of the Boronic Acid Group (e.g., to boronate esters, boroxines)

The boronic acid group of this compound is itself a versatile functional handle that can be readily derivatized. The most common transformations involve the formation of boronate esters and boroxines.

Boronate esters are typically formed by the reaction of the boronic acid with a diol, such as pinacol (B44631) or diethanolamine. mdpi.comvt.edu This transformation is often used to protect the boronic acid group during reactions that are incompatible with free boronic acids, such as lithiation or certain strong base conditions. mdpi.comvt.edu The formation of boronate esters can also improve the stability and solubility of the compound. vt.edu The synthesis of boronate esters can be achieved under various conditions, including through Grignard reagents or Barbier-type conditions. google.com

Boroxines , also known as boronic anhydrides, are cyclic trimers of boronic acids formed by the dehydration of three boronic acid molecules. orgsyn.org The formation of boroxines is often a reversible process, and boronic acids can exist in equilibrium with their corresponding boroxines, especially in the solid state or in non-aqueous solutions. orgsyn.org The isolation of pyridylboronic acids can sometimes yield the boroxine (B1236090) form. orgsyn.org

Table 2: Common Derivatives of the Boronic Acid Group

Derivative Formation Purpose/Features
Boronate Esters Reaction with a diol (e.g., pinacol). mdpi.comvt.eduProtection of the boronic acid, improved stability and solubility. mdpi.comvt.edu
Boroxines Dehydration of three boronic acid molecules. orgsyn.orgCan be the isolated form of the boronic acid. orgsyn.org

Applications in Advanced Organic Synthesis

2,3-Dichloropyridine-5-boronic Acid as a Versatile Building Block

This compound is a highly functionalized pyridine (B92270) derivative that serves as a crucial building block in modern organic synthesis. Its utility stems from the presence of multiple reactive sites: a boronic acid group, ideal for palladium-catalyzed cross-coupling reactions, and two chlorine atoms at the 2- and 3-positions, which can also participate in various transformations. This trifunctional nature allows for the strategic and sequential introduction of different substituents, providing access to a wide array of complex molecules. Boronic acids, in general, are valued in synthetic chemistry for their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura coupling. harvard.edunih.gov The strategic placement of the chloro and boronic acid groups on the pyridine ring makes this compound particularly valuable for constructing molecules with specific three-dimensional arrangements and electronic properties.

Construction of Complex Heterocyclic Systems

The structure of this compound is tailor-made for the synthesis of intricate heterocyclic frameworks. The boronic acid at the 5-position enables the initial coupling to another aromatic or heterocyclic ring, while the chlorine atoms at the 2- and 3-positions can be targeted for subsequent intramolecular or intermolecular reactions to form fused ring systems.

For instance, a common strategy involves an initial Suzuki-Miyaura coupling reaction at the C5-position, attaching a suitable functionalized partner. The newly introduced group can then react with one of the adjacent chlorine atoms, typically the more reactive C2-chloro substituent, to forge a new heterocyclic ring fused to the pyridine core. This approach is instrumental in creating novel scaffolds for medicinal chemistry and materials science. While direct examples for this specific boronic acid are proprietary or less documented in open literature, the principle is well-established with analogous structures like 2,5-dichloropyridine-3-boronic acid, which is used to create complex molecules through sequential cross-coupling reactions. ontosight.ai

Synthesis of Polysubstituted Pyridine Derivatives

The differential reactivity of the functional groups on this compound is key to synthesizing highly substituted pyridine derivatives. The Suzuki-Miyaura coupling at the boronic acid site is typically performed first under standard palladium catalysis. Following this, the two chlorine atoms can be addressed. The C2-chloro group is generally more susceptible to nucleophilic substitution and cross-coupling than the C3-chloro group due to its position adjacent to the ring nitrogen.

This reactivity difference allows for selective, stepwise functionalization. For example, a Suzuki-Miyaura reaction can be performed at the boronic acid position, followed by a second, different coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, or Sonogashira coupling) at the C2-position under more forcing conditions. Finally, the C3-chloro group can be targeted for a third transformation. This stepwise approach provides a powerful method for creating a diverse range of tri-substituted pyridines from a single, readily available starting material. Research on polychlorinated aromatics demonstrates that selective cross-coupling is feasible, enabling the conversion of dichloropyridines into mono-alkylated or mono-arylated products. acs.org

Table 1: Representative Sequential Suzuki-Miyaura Coupling Strategy
StepReactant 1Reactant 2Catalyst/ReagentsProductPurpose
1This compoundAryl-Br (Aryl¹)Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O5-Aryl¹-2,3-dichloropyridineIntroduce first substituent at C5.
25-Aryl¹-2,3-dichloropyridineAryl²-B(OH)₂Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane5-Aryl¹-2-Aryl²-3-chloropyridineSelective coupling at the more reactive C2 position.
35-Aryl¹-2-Aryl²-3-chloropyridineAryl³-B(OH)₂NiCl₂(dppp), Zn, Pyridine5-Aryl¹-2-Aryl²-3-Aryl³-pyridineFunctionalize the final C3 position.

This table represents a generalized, illustrative strategy based on known selective cross-coupling principles for polychlorinated pyridines. Specific conditions may vary.

Creation of Biaryl and Heterobiaryl Compounds

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds between aromatic rings. harvard.eduyoutube.com This reaction is a cornerstone of modern medicinal chemistry for synthesizing biaryl and heterobiaryl motifs, which are prevalent in pharmacologically active compounds. researchgate.netresearchgate.net

In a typical reaction, this compound is reacted with an aryl or heteroaryl halide (e.g., bromobenzene, iodothiazole) in the presence of a palladium catalyst and a base. This reliably forges a new bond between the pyridine C5-carbon and the aromatic partner, yielding a 5-aryl-2,3-dichloropyridine. These products are valuable intermediates themselves, as the remaining chlorine atoms can be used for further diversification, as described previously. The mild conditions and high functional group tolerance of the Suzuki reaction make this a highly efficient method for accessing these important structural motifs. youtube.com

Table 2: Examples of Suzuki-Miyaura Reactions for Biaryl Synthesis
Pyridine Boronic AcidCoupling PartnerCatalyst SystemProductReference Principle
This compound4-BromotoluenePd(OAc)₂, K₂CO₃, EtOH/H₂O2,3-Dichloro-5-(4-tolyl)pyridine researchgate.net
This compound2-IodothiophenePd(PPh₃)₄, Na₂CO₃, DME/H₂O2,3-Dichloro-5-(thiophen-2-yl)pyridine harvard.edu
This compound1-Bromo-3-fluorobenzenePd₂(dba)₃, XPhos, K₃PO₄, Dioxane/H₂O2,3-Dichloro-5-(3-fluorophenyl)pyridine commonorganicchemistry.com

This table illustrates typical Suzuki-Miyaura reactions. The products shown are the expected outcomes based on established catalytic methods.

Role in Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. Boronic acids are increasingly being used as building blocks in MCRs. researchgate.net

This compound can be incorporated into MCRs, often in combination with other reactions like the Suzuki coupling. For example, a one-pot procedure could involve an initial Suzuki coupling of the boronic acid with a suitably functionalized aryl halide. The product of this reaction could then, without isolation, participate in a subsequent MCR, such as a Ugi or Passerini reaction, by leveraging a functional group introduced by the coupling partner. The chlorine atoms on the pyridine ring can also serve as reactive handles in these one-pot sequences, allowing for the rapid assembly of highly decorated and complex molecular scaffolds. The compatibility of boronic acids with the functional groups required for many MCRs makes this a promising strategy for building diverse chemical libraries. researchgate.net

Enabling Strategies for Divergent Synthesis and Libraries

Divergent synthesis is a powerful strategy that allows for the creation of a wide variety of structurally distinct compounds from a common intermediate. This compound is an ideal starting point for such strategies due to its orthogonal reactive sites. The boronic acid and the two non-equivalent chlorine atoms can be addressed in different orders with different reagents to generate a library of related but distinct molecules. rsc.org

A synthetic plan could start with the functionalization of the boronic acid via Suzuki coupling across a panel of aryl halides. This initial library of 5-aryl-2,3-dichloropyridines can then be split into multiple parallel synthesis streams. In one stream, the C2-position could be targeted with a set of amines (Buchwald-Hartwig reaction). In another stream, the C2-position could be reacted with a set of alkynes (Sonogashira coupling). Each of these sub-libraries can be further diversified by reacting the remaining C3-chloro group, leading to an exponential increase in the number of final compounds from a single starting material. This approach is exceptionally efficient for generating compound libraries for high-throughput screening in drug discovery.

Applications in Medicinal Chemistry and Drug Discovery

2,3-Dichloropyridine-5-boronic Acid in Pharmaceutical Development

As a chemical intermediate, this compound is crucial for creating novel compounds that are evaluated for their therapeutic potential. Its derivatives are foundational to the development of new drugs targeting a range of diseases.

This compound serves as a key precursor for the synthesis of advanced chemical entities. The 2,3-dichloropyridine (B146566) core is an important structural motif found in various compounds developed as pharmaceuticals and crop protection agents. google.com The boronic acid functional group is particularly important for its role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the combination of the dichloropyridine unit with a wide array of other molecular fragments. nih.gov

The reactivity of halogenated pyridines in such coupling reactions is well-established, allowing for the regioselective synthesis of complex biaryl and heteroaryl structures. nih.govresearchgate.net For instance, studies on the closely related 2,3,5-trichloropyridine (B95902) have demonstrated that Suzuki coupling can be controlled to selectively substitute one chlorine atom, leaving the others available for further modification. nih.gov This predictable reactivity makes this compound a reliable building block for constructing a library of diverse compounds for screening and development into active pharmaceutical ingredients (APIs). The related compound, 2,3-dichloro-5-iodopyridine, is also a known intermediate in the synthesis of herbicidal and pharmaceutical agents. google.com

The true value of this compound is realized when its dichloropyridine core is integrated into larger, biologically active scaffolds. Many critical therapeutic targets, such as protein kinases, are addressed by inhibitors containing pyridine (B92270) or dichlorophenyl motifs. These scaffolds are the central framework of a molecule responsible for its three-dimensional shape and interaction with biological targets.

Kinase inhibitors are a major class of anticancer drugs, and various pyridine-containing scaffolds have shown significant promise. nih.govresearchgate.net For example, derivatives of pyridine and thieno[2,3-b]pyridine (B153569) have been synthesized as potent inhibitors of PIM-1 kinase, a target in cancer therapy. nih.gov Similarly, 4-(difluoromethyl)pyridin-2-amine (B599231) has been identified as a key component in clinical candidates that inhibit phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR), both of which are crucial regulators of cell growth and are often overactivated in cancer. researchgate.net The table below details representative examples of biologically active scaffolds that utilize pyridine-based structures, illustrating the types of complex molecules that can be developed from precursors like this compound.

Table 1: Examples of Biologically Active Scaffolds Derived from Pyridine-Based Precursors

Scaffold Class Therapeutic Target Associated Disease Area Reference
Pyridine & Thieno[2,3-b]pyridine Derivatives PIM-1 Kinase Cancer nih.gov
4-Aryl-thiazole-2-amines Rho-associated kinase (ROCK) Hypertension, Glaucoma, Cancer nih.gov
4-(Difluoromethyl)pyridin-2-amine Derivatives PI3K/mTOR Kinase Cancer researchgate.net

The boronic acid group itself is not just a synthetic handle but can also be a key pharmacophore that interacts directly with enzyme and protein targets. Boronic acids are mild Lewis acids that can form reversible covalent bonds with nucleophilic amino acid residues found in the active sites of many enzymes. researchgate.net This interaction is a powerful strategy for designing potent and selective inhibitors.

The primary mechanism of inhibition involves the boron atom forming a stable tetrahedral complex with the hydroxyl group of a serine residue or the amine group of a lysine (B10760008) residue within an enzyme's catalytic center. For serine proteases, this binding to the catalytic serine prevents it from performing its normal function in peptide bond hydrolysis. nih.gov This mechanism is the basis for several successful FDA-approved drugs. A prominent example is Bortezomib, a dipeptidyl boronic acid that inhibits the 26S proteasome and is a cornerstone therapy for multiple myeloma. nih.gov Another example is Vaborbactam, a cyclic boronic acid that acts as a β-lactamase inhibitor, protecting antibiotics from degradation by resistant bacteria. nih.gov

This proven inhibitory mechanism highlights the potential of designing novel drugs where the boronic acid moiety of a compound like this compound is intended to be the active, protein-binding part of the final API.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structure-activity relationship (SAR) of derivatives of dichloropyridine provides insights into how chemical modifications influence their biological activity. For dichloropyridine-based compounds investigated as P2X(7) receptor antagonists, several structural features have been identified as crucial for their activity. nih.gov

Key findings from SAR studies on dichloropyridine derivatives include:

The Hydrazide Linker: This component was found to be critical for the P2X(7) antagonistic activity. nih.gov

The Dichloropyridine Skeleton: Specifically, the 3,5-disubstituted chlorides in the pyridine skeleton were determined to be essential for the antagonistic effect. nih.gov

The Hydrophobic Acyl Group: The presence of hydrophobic polycycloalkyl groups at this position was shown to optimize the antagonistic activity. nih.gov

These SAR studies have guided the optimization of lead compounds, resulting in derivatives with significantly enhanced potency. nih.gov For example, optimized antagonists have demonstrated IC(50) values in the nanomolar range in assays measuring the inhibition of EtBr uptake and the release of pro-inflammatory cytokines like IL-1β. nih.gov

Bioisosteric Replacements and Pharmacokinetic Considerations

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound to enhance its activity, reduce toxicity, or alter its pharmacokinetic properties. cambridgemedchemconsulting.combenthamscience.com This involves exchanging an atom or a group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com For pyridine-containing compounds, bioisosteric replacements can be a valuable tool. For example, replacing a phenyl group with a pyridyl or thiophene (B33073) group is a common bioisosteric modification. cambridgemedchemconsulting.com

The introduction of a boronic acid group to a bioactive molecule can modify its selectivity, physicochemical properties, and pharmacokinetic characteristics, often leading to improved activity. nih.gov Boronic acids are generally considered non-toxic and are known to be building blocks in organic chemistry. nih.gov

When considering the pharmacokinetic properties of drug candidates, several parameters are evaluated. These can include:

Molecular Weight (MW)

Polar Surface Area (PSA)

Number of Rotatable Bonds

Hydrogen Bond Donors and Acceptors

Predicted Aqueous Solubility (logS)

Predicted Brain/Blood Partition Coefficient (QPlogBB) researchgate.net

Computational tools are often used to predict these absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov For instance, imidazolidinone derivatives designed as potential COX-2 inhibitors have been shown to have acceptable drug-likeness profiles and desirable pharmacokinetic properties in computational analyses. researchgate.net

Applications in Materials Science

Development of Functional Materials Utilizing 2,3-Dichloropyridine-5-boronic Acid Derivatives

Currently, there is a lack of specific research detailing the development of functional materials derived from this compound. While boronic acids, in general, are pivotal in creating materials for catalysis, separation, and biomedical applications, the unique electronic and steric properties imparted by the 2,3-dichloro substitution pattern on the pyridine (B92270) ring in this specific isomer have not been the subject of dedicated studies in materials science. The compound is noted for having an altered electronic density due to the placement of the boronic acid group at the 5-position, but its practical application in functional materials remains an area for future investigation.

Role in Polymer and Composite Synthesis

The role of this compound in polymer and composite synthesis is not well-established in scientific literature. Boronic acid-containing monomers are typically valuable for creating responsive polymers, such as hydrogels that react to the presence of sugars. While commercial suppliers may categorize this compound under "Polymer Science Material Building Blocks," specific examples of polymers or composites synthesized using this monomer, along with their resulting properties and performance, are not described in detail in available research.

Optoelectronic Materials and Sensors

The application of this compound in the fields of optoelectronic materials and sensors is another area that is currently underexplored. The inherent ability of the boronic acid group to interact with diols makes it a prime candidate for use in fluorescent or electrochemical sensors. The pyridine ring itself can be a component of photoactive or electroactive systems. However, there are no specific reports on the synthesis and characterization of optoelectronic materials or sensors that explicitly incorporate this compound. Research on related dichloropyridine boronic acid isomers has been conducted, but these findings cannot be directly attributed to the 2,3-dichloro-5-boronic acid variant.

Catalysis and Mechanistic Investigations Involving 2,3 Dichloropyridine 5 Boronic Acid

Mechanistic Studies of Cross-Coupling Reactions with 2,3-Dichloropyridine-5-boronic Acid

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron compound, such as this compound, with an organic halide. libretexts.org The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Transmetalation is a critical, though mechanistically complex, step in the Suzuki-Miyaura catalytic cycle where the organic moiety is transferred from the boron atom to the palladium(II) center. libretexts.orgrsc.org While the precise mechanism has been a subject of debate, it is established that this step follows the initial oxidative addition of an organic halide to the Pd(0) catalyst. libretexts.org

There are two commonly proposed pathways for transmetalation:

The Boronate Pathway: In this route, the boronic acid first reacts with a base (e.g., hydroxide or carbonate) to form a more nucleophilic tetracoordinate boronate species. This activated boronate then reacts with the arylpalladium(II) halide complex generated during oxidative addition, transferring the pyridyl group to the palladium.

The Oxo-palladium Pathway: Alternatively, the arylpalladium(II) halide complex can react with the base to form an arylpalladium(II) hydroxide complex. This complex then reacts directly with the neutral, tricoordinate boronic acid. nih.gov

Studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the reaction of a palladium hydroxo complex with the neutral boronic acid is the predominant route for transmetalation. nih.gov The transmetalation step results in a diarylpalladium(II) intermediate, which then proceeds to the final stage of the cycle. rsc.org

For dihalogenated N-heteroarenes, the halide adjacent to the nitrogen (the C2 position in this case) is conventionally more reactive. nsf.gov However, this intrinsic selectivity can be overridden by the judicious selection of the catalytic system. Research on similarly substituted dichlorinated arenes has shown that bulky phosphine (B1218219) ligands can direct the reaction to a specific site. For instance, in the coupling of 2,3-dichloro-substituted arenes, different ligands and bases can provide opposing regioselectivity.

Table 1: Ligand and Base Influence on Site-Selectivity in Dichloroarene Coupling

Ligand Base Major Product Isomer Selectivity Ratio (C2:C3)
sSPhos Cs2CO3 C2-Coupled 10:1
sXPhos Cs2CO3 C2-Coupled Good

This interactive table summarizes findings from studies on analogous 2,3-dichloroarenes, which serve as a model for the reactivity of this compound.

Boronic Acid Participation in Other Catalytic Processes (e.g., Lewis Acid Catalysis)

While primarily utilized as nucleophilic partners in cross-coupling reactions, boronic acids possess inherent Lewis acidity due to the vacant p-orbital on the boron atom. nih.govmdpi.com This characteristic allows them to act as catalysts in a variety of organic transformations, typically those involving the activation of hydroxyl groups. nih.govresearchgate.net

The boron center can reversibly form covalent bonds with oxygen atoms, activating substrates for subsequent reactions. nih.gov In the context of this compound, this Lewis acidity can be harnessed in other catalytic cycles. For example, in dual catalytic systems, a Lewis base can interact with boronic acids (or their trimeric boroxine (B1236090) form) to create a redox-active complex. This complex can then participate in photoredox catalysis to generate carbon radicals, which can engage in C-C bond formation with electron-deficient olefins. nih.gov This represents an alternative activation mode for boronic acids, moving beyond their traditional role in two-electron cross-coupling processes. nih.gov The ability of boronic acids to participate in these varied catalytic processes underscores their versatility in modern organic synthesis. nih.gov

Chemo- and Regioselectivity in Complex Reaction Environments

Achieving chemo- and regioselectivity is a significant challenge in the functionalization of polyhalogenated heterocycles like this compound. nih.govresearchgate.net The molecule presents two distinct carbon-chlorine bonds at the C2 and C3 positions, and selective reaction at one site over the other is crucial for synthesizing specific target molecules.

The regioselectivity of palladium-catalyzed cross-coupling reactions on such substrates is determined by a combination of factors, including the intrinsic electronic properties of the C-Cl bonds, steric hindrance, and, most critically, the nature of the catalytic system. researchgate.netmdpi.com The C2 position, being adjacent to the pyridine (B92270) nitrogen, is electronically activated and generally more susceptible to oxidative addition. nsf.gov

However, catalyst control can override this inherent substrate bias. mdpi.com The choice of phosphine ligand and base is the primary tool for directing the regiochemical outcome. nih.govnih.gov Bulky, electron-rich ligands can sterically block the more accessible C2 position, favoring reaction at the C3 site. Conversely, different ligand architectures can enhance the natural reactivity at C2. The interplay between the ligand, palladium center, and substrate dictates the geometry and energy of the oxidative addition transition state, which is often the selectivity-determining step. mdpi.com

Table 2: Catalyst-Controlled Regioselectivity in Dichloropyridine Systems

Catalyst System Reaction Site Outcome
Pd(OAc)2 / dppf C3 (in 3,5-dichloropyridazine) Selective coupling at the more electronically favored position. nih.gov
Pd(OAc)2 / Q-Phos C5 (in 3,5-dichloropyridazine) Reversal of selectivity due to ligand control. nih.gov

This interactive table illustrates the principle of catalyst-controlled regioselectivity using examples from related dichlorinated heterocyclic systems.

By carefully tuning the reaction conditions—specifically the palladium source, ligand, and base—chemists can selectively functionalize one of the chloro-substituents on the pyridine ring. This controlled approach is invaluable for the stepwise and divergent synthesis of complex, polysubstituted pyridine derivatives. researchgate.net

Computational and Theoretical Studies of 2,3 Dichloropyridine 5 Boronic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. While specific DFT studies on the reaction mechanisms of 2,3-Dichloropyridine-5-boronic acid are not extensively documented in publicly available literature, we can infer its behavior based on studies of related compounds, such as 2,3-Dichloropyridine (B146566) and other halogenated pyridine (B92270) boronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The reaction mechanism generally involves three key steps: oxidative addition of a palladium(0) catalyst to an organohalide, transmetalation with an organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov DFT calculations are instrumental in elucidating the energetics of these steps, including the structures of intermediates and transition states.

For a molecule like this compound, a key question is the regioselectivity of the coupling reaction. DFT studies on similar dihalogenated pyridines have shown that the site of oxidative addition is influenced by the electronic properties of the carbon-halogen bonds. rsc.org The presence of electron-withdrawing groups, like the pyridine nitrogen and the chlorine atoms, can affect the electron density at the carbon atoms, influencing which C-Cl bond is more susceptible to cleavage by the palladium catalyst.

A DFT study on 2,3-Dichloropyridine provides insights into its electronic properties, which are foundational to its reactivity. nih.gov The calculated HOMO-LUMO gap can indicate the molecule's chemical reactivity and the distribution of the frontier molecular orbitals (HOMO and LUMO) can predict the sites for nucleophilic and electrophilic attack.

Table 1: Calculated Electronic Properties of 2,3-Dichloropyridine

ParameterValue
HOMO-7.47 eV
LUMO-1.72 eV
Frontier Orbital Energy Gap5.75 eV
Dipole Moment4.36 Debye

Data sourced from a DFT study on 2,3-Dichloropyridine. nih.gov

The introduction of a boronic acid group at the 5-position would further modulate these electronic properties, influencing the reaction mechanism and selectivity in Suzuki-Miyaura coupling reactions. DFT calculations could precisely model the transition state energies for the oxidative addition at either the C2 or C3 position, thus predicting the major product. Such studies on other halogenated pyridines have highlighted that the reaction selectivity can be tuned by the choice of catalyst, base, and solvent. rsc.orgacs.org

Molecular Docking and Dynamics Studies in Medicinal Chemistry

The pyridine and boronic acid moieties are both prevalent in medicinal chemistry, making this compound an interesting candidate for drug design. nih.gov Molecular docking and molecular dynamics (MD) simulations are essential computational tools to explore the potential of this compound as an inhibitor of various enzymes. nih.govyoutube.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, the boronic acid group is of particular interest as it can form reversible covalent bonds with serine, threonine, or lysine (B10760008) residues in the active site of enzymes, such as proteases and kinases. nih.gov Docking studies can provide a static snapshot of the binding mode and estimate the binding affinity. For instance, substituted pyridine derivatives have been successfully docked into the active sites of protein kinases to understand their inhibitory activity. nih.gov

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding, conformational changes, and the role of solvent molecules. nih.govfrontiersin.orgnih.gov An MD simulation of a complex of this compound with a target enzyme would reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time indicates the stability of the complex.

Key Interactions: Analysis of the trajectory can identify persistent hydrogen bonds, halogen bonds (involving the chlorine atoms), and other non-covalent interactions that contribute to binding affinity.

Conformational Changes: MD can show how the ligand and protein adapt to each other upon binding, which is crucial for understanding the mechanism of inhibition.

Prediction of Reactivity and Selectivity Profiles

Computational methods can predict the reactivity and selectivity of this compound by analyzing its electronic structure. The distribution of electron density, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO) are key descriptors.

Based on the DFT study of 2,3-Dichloropyridine, the LUMO is primarily located over the pyridine ring, suggesting that this region is susceptible to nucleophilic attack. nih.gov The chlorine atoms and the boronic acid group will further influence the MESP. The boronic acid group is a known electrophilic center, while the nitrogen atom of the pyridine ring is a nucleophilic site.

The chlorine atoms at the 2 and 3 positions are electron-withdrawing, which generally increases the electrophilicity of the pyridine ring. This has implications for its reactivity in various reactions. For example, in nucleophilic aromatic substitution reactions, the positions ortho and para to the nitrogen are generally activated. The presence of two chlorine atoms complicates this picture, and computational analysis can help predict the most likely site of substitution.

The selectivity in Suzuki-Miyaura coupling is another critical aspect. As mentioned earlier, DFT can predict which C-Cl bond is more likely to undergo oxidative addition. This selectivity can be crucial in synthetic strategies aiming to build complex molecules from this scaffold. Studies on other dichloropyridines have shown that the regioselectivity can be controlled, leading to the selective formation of mono-arylated products. rsc.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for its solid-state properties and its interactions in a biological environment.

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the C-B bond. The orientation of the B(OH)2 group relative to the pyridine ring can influence its reactivity and intermolecular interactions. Computational studies can determine the potential energy surface for this rotation and identify the most stable conformers. Boronic acids are known to form dimeric structures in the solid state through hydrogen bonding between the boronic acid moieties. researchgate.netrsc.org Computational analysis can predict the geometry and stability of such dimers for this compound.

Intermolecular Interactions: In the solid state, a variety of intermolecular interactions are expected to govern the crystal packing of this compound. These include:

Hydrogen Bonding: The boronic acid group is a strong hydrogen bond donor (O-H) and acceptor (O). This typically leads to the formation of extensive hydrogen-bonded networks, often involving dimers as a primary motif. researchgate.netrsc.org

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with Lewis bases. This type of interaction is increasingly recognized as a significant force in crystal engineering.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with adjacent molecules.

While a specific crystal structure for this compound is not available in the public domain, studies on related dichloropyridines and pyridine boronic acids provide a good model for the types of interactions to be expected. researchgate.netrsc.org Computational methods can be used to predict plausible crystal packing arrangements and to quantify the energies of these different intermolecular interactions.

Emerging Research Directions and Future Prospects

Novel Synthetic Methodologies for Pyridine (B92270) Boronic Acids

The synthesis of pyridine boronic acids can be challenging due to the inherent instability of some isomers. digitellinc.com However, the development of new and efficient synthetic methods is a primary focus of ongoing research, aiming to improve accessibility and expand the available chemical space.

Key strategies being explored include:

Palladium-Catalyzed Borylation: Researchers have successfully employed air-stable palladium catalysts for the synthesis of various pyridine-2-boronic and pyridine-3-boronic esters. digitellinc.com This approach has proven effective for preparing previously difficult-to-synthesize boronic esters. digitellinc.com

Halogen-Metal Exchange: A common and versatile method involves the regioselective halogen-metal exchange of dihalopyridines using reagents like n-butyllithium, followed by quenching with a borate (B1201080) ester. researchgate.netorgsyn.org This technique has been instrumental in preparing a variety of halopyridinylboronic acids and their corresponding esters. researchgate.net

Iridium-Catalyzed C-H Borylation: While a valuable method for aryl and heteroaryl boronates, its application to pyridyl boronates can be hampered by low reactivity due to the pyridine nitrogen coordinating to the iridium catalyst. researchgate.net Overcoming this challenge is an active area of investigation.

Diboration/6π-Electrocyclization Strategy: A novel and efficient synthesis of pyridine-based heteroaromatic boronic acid derivatives has been developed using a diboration/6π-electrocyclization strategy. researchgate.net This method allows for the creation of a range of functionalized heterocycles from readily available starting materials. researchgate.net

These evolving synthetic methodologies are crucial for producing a diverse array of pyridine boronic acids, including derivatives of 2,3-Dichloropyridine-5-boronic acid, which are essential for further research and application.

Expanded Applications in Chemical Biology and Diagnostics

The unique properties of boronic acids, particularly their ability to reversibly bind with diols, make them highly valuable tools in chemical biology and diagnostics. researchgate.netnih.gov This has led to their exploration in a variety of applications.

Sensors: The interaction between boronic acids and diols, such as those found in saccharides, forms the basis for developing sensors for glucose and other biologically important molecules. researchgate.net The pH sensitivity of this interaction is particularly advantageous, as the acidic microenvironment of tumors can enhance the selective binding of phenylboronic acid (PBA) derivatives to cancer cells. researchgate.net

Bioconjugation: Iminoboronates, which feature an imine ortho to an arylboronic acid, are a class of compounds with tunable reactivity that are being explored for bioconjugation chemistries. nih.gov The interplay between the imine and the boronic acid moiety allows for controlled formation and hydrolysis, making them suitable for linking molecules to biological targets. nih.gov

Drug Delivery: The ability of boronic acids to target specific biological structures is being harnessed for the development of targeted drug delivery systems. researchgate.net By incorporating boronic acid functionalities into nanomaterials, researchers aim to enhance the therapeutic efficacy of drugs by directing them to specific sites, such as tumor cells. researchgate.net

The continued development of boronic acid-based tools will likely lead to more sophisticated diagnostic assays and targeted therapeutic strategies.

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries has driven the integration of pyridine boronic acid synthesis into flow chemistry and automated platforms. researchgate.netorganic-chemistry.orgrsc.org

Flow Chemistry: Continuous flow setups have been developed for the multigram-scale synthesis of boronic acids. organic-chemistry.org These systems allow for precise control over reaction parameters, such as temperature and mixing, and can significantly reduce reaction times, in some cases to within one second. organic-chemistry.org This technology is particularly well-suited for organolithium chemistry, which is often used in boronic acid synthesis. organic-chemistry.org

Automated Synthesis: Automated platforms are being used to generate libraries of compounds derived from pyridine boronic acids for high-throughput screening. researchgate.netnih.gov These systems can perform multi-step syntheses and integrate physicochemical and ADME (absorption, distribution, metabolism, and excretion) profiling, accelerating the design of novel lead compounds for drug discovery. researchgate.net The automation of chemical synthesis, from reaction optimization to the production of small molecules, is a rapidly advancing field. rsc.org

The combination of flow chemistry and automation is revolutionizing the way chemical synthesis is performed, enabling faster and more efficient exploration of chemical space. researchgate.netorganic-chemistry.orgrsc.org

Exploration of New Chemical Space through Derivatization

The derivatization of this compound and other pyridine boronic acids is a key strategy for exploring new chemical space and discovering molecules with novel properties. nih.govnih.govdigitellinc.com

Diversity-Oriented Synthesis: This approach aims to create structurally complex and diverse molecules, often inspired by natural products. nih.gov By systematically modifying the core pyridine boronic acid scaffold, researchers can generate libraries of compounds with a wide range of three-dimensional shapes and functional group displays, which is crucial for interacting with biological targets like proteins. nih.gov

High-Throughput Experimentation: Techniques like high-throughput desorption electrospray ionization mass spectrometry (HT-DESI-MS) allow for the rapid screening of chemical reactions on a small scale. nih.gov This enables the swift exploration of various chemical transformations and the identification of new derivatives. nih.gov

Strategic Molecular Design: The expansion of chemical space in drug discovery involves a focus on novel modalities and the rapid optimization of molecular designs. digitellinc.com The continued development of synthetic chemistry capabilities is essential for enabling and inspiring the design of new and effective therapeutic agents. digitellinc.com

Through these exploratory efforts, the full potential of this compound and its analogs as building blocks for new materials and therapeutics is being unlocked.

Green Chemistry and Sustainability Aspects

Development of Environmentally Benign Synthetic Protocols

The push towards sustainable chemical manufacturing has spurred research into greener synthetic pathways for 2,3-Dichloropyridine-5-boronic acid and its precursors. Key areas of focus include the use of aqueous reaction media, the reduction or elimination of metal catalysts, and the adoption of solvent-free or green solvent-based systems.

Aqueous Media Reactions

The use of water as a solvent in chemical synthesis is a cornerstone of green chemistry, offering significant safety and environmental benefits over traditional organic solvents. In the context of synthesizing precursors to this compound, aqueous media have been employed. For instance, the preparation of the key intermediate 2,3-dichloropyridine (B146566) can be carried out from 3-aminopyridine (B143674) in concentrated aqueous hydrochloric acid. patsnap.com This approach involves chlorination followed by a diazotization-chlorination reaction. patsnap.com The use of aqueous systems in these initial steps is advantageous, though subsequent extraction and purification steps may still require organic solvents.

The synthesis of pyridyl boronic acids, in general, often involves quenching reactions with aqueous acid or base. arkat-usa.orgorgsyn.org For example, after the initial formation of a boronic ester, hydrolysis to the boronic acid is typically achieved in an aqueous workup. mdpi.com While not a fully aqueous reaction, this highlights the integral role of water in the final stages of synthesis. The development of synthetic protocols that can be performed entirely in aqueous media from start to finish remains a significant, though challenging, goal for the production of functionalized pyridine (B92270) boronic acids.

Metal-Free or Reduced-Metal Approaches

Many synthetic routes to halogenated pyridines and their boronic acid derivatives rely on metal-based catalysts. A common method for producing 2,3-dichloropyridine involves the Sandmeyer reaction, which utilizes copper salts as catalysts to convert a diazonium salt intermediate into the dichlorinated product. wikipedia.orgorganic-chemistry.org While catalytic amounts of copper are more desirable than stoichiometric metal reagents, the development of protocols with reduced metal usage or, ideally, metal-free conditions is a key objective in green chemistry. researchgate.net

Recent advancements have shown promise in the metal-free borylation of aryl halides and the metal-free synthesis of amines from boronic acids. nih.govpku.edu.cnrsc.orgrsc.org These methods, often promoted by light (photocatalysis) or electrochemistry, offer pathways that avoid transition metal contamination in the final product and reduce the environmental impact associated with metal extraction and disposal. nih.govpku.edu.cn While these advanced, metal-free techniques have not yet been specifically reported for the large-scale synthesis of this compound, they represent a frontier in sustainable chemical synthesis that could be adapted for its production in the future. For instance, nickel-phosphine catalysts have been studied for selective cross-coupling of dichloropyridines with boronic acids, demonstrating that the choice of metal and ligand can be optimized to improve reaction efficiency and reduce waste, even if not entirely metal-free. nih.gov

Solvent-Free or Green Solvent-Based Syntheses

Reducing solvent use is a primary goal of green chemistry. Solvents contribute significantly to the mass intensity of a process and can pose environmental and safety hazards. Research into solvent-free reaction conditions for the synthesis of pyridine derivatives has shown considerable success. conicet.gov.arrsc.orgresearchgate.nettandfonline.comrsc.org These methods, often involving heating a mixture of neat reactants with a catalyst, can lead to higher efficiency, shorter reaction times, and simpler workup procedures. tandfonline.com

Atom Economy and Waste Reduction in Syntheses

Qualitative Analysis of Atom Economy in Precursor Synthesis:

Reactants Desired Product Byproducts
3-Amino-2-chloropyridine 2,3-Dichloropyridine Nitrogen (N₂)
Sodium Nitrite Sodium Chloride (NaCl)
Hydrochloric Acid Water (H₂O)

Another important metric for evaluating the "greenness" of a process is the Environmental Factor (E-Factor), which is the ratio of the mass of waste generated to the mass of the desired product. libretexts.orgchembam.com A lower E-Factor signifies less waste and a more sustainable process. For fine chemicals and pharmaceuticals, E-factors can be notoriously high. libretexts.orgchembam.com By optimizing reactions to improve yields and minimize the use of excess reagents, solvents, and purification materials, the E-Factor for the synthesis of this compound can be significantly reduced. researchgate.netgreenchemistry-toolkit.org

Use of Renewable Resources and Feedstocks (if applicable)

The majority of commodity chemicals, including the pyridine core of this compound, are traditionally derived from non-renewable petrochemical feedstocks. google.com A long-term goal of sustainable chemistry is to shift this reliance towards renewable resources, such as biomass. rsc.org

Significant research is underway to produce platform chemicals and even complex molecules like pyridines from renewable sources like glycerol (B35011), lignin, and other forms of biomass. acsgcipr.orgrsc.org For example, thermo-catalytic conversion of glycerol with ammonia (B1221849) over zeolite catalysts has been shown to produce pyridines. rsc.org Other strategies involve the metabolic engineering of microorganisms to convert biomass-derived materials into valuable chemical intermediates. acsgcipr.org

Currently, the direct synthesis of this compound from renewable feedstocks is not an established industrial process. The starting materials are typically sourced from the petrochemical industry. However, the ongoing advancements in biorefinery technologies and catalytic conversion of biomass offer a promising, albeit challenging, future pathway to producing such specialized chemical compounds from sustainable sources. google.comrsc.org

Q & A

Basic Question: What are the optimal storage conditions to preserve the stability of 2,3-dichloropyridine-5-boronic acid?

Methodological Answer:
The compound should be stored at 0–6°C under inert conditions (e.g., argon or nitrogen) to minimize hydrolysis and oxidation. Evidence from reagent catalogs indicates that boronic acids are sensitive to moisture and temperature fluctuations, which can lead to decomposition or dimerization via anhydride formation . For long-term storage, lyophilization or desiccation with silica gel is recommended. Regular purity checks via HPLC or titration (neutralization titration, 96.0–113.0% purity range) are advised to monitor stability .

Basic Question: How can researchers ensure high-purity synthesis of this compound?

Methodological Answer:
Synthesis typically involves halogen-directed lithiation followed by transmetallation with a boronate ester. Key steps include:

  • Purification: Use recrystallization from methanol (solubility: ~10 mg/mL at 25°C) or column chromatography with a polar stationary phase (e.g., silica gel).
  • Quality Control: Validate purity via 1H^1H-NMR (absence of anhydride peaks at δ 1.5–2.5 ppm) and LC-MS to confirm molecular weight (191.80 g/mol) . Purity thresholds >97% are achievable with rigorous anhydrous conditions .

Advanced Question: How can researchers resolve contradictory data on reaction yields in Suzuki-Miyaura couplings involving this compound?

Methodological Answer:
Contradictions often arise from differences in:

  • Solvent Systems: Polar aprotic solvents (e.g., DMF) may stabilize boronate intermediates but compete with nucleophilic aryl halides. Test alternatives like THF/water mixtures (4:1 v/v) to balance solubility and reactivity .
  • Catalyst Selection: Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) can alter turnover due to ligand steric effects. Use kinetic studies (e.g., in situ 31P^{31}P-NMR) to monitor catalytic cycles .
  • Base Sensitivity: Na2_2CO3_3 may hydrolyze boronic acids under prolonged heating. Optimize base strength (e.g., K3_3PO4_4) and reaction time .

Advanced Question: How can this compound be applied in boronic acid-based chemosensors for diol detection?

Methodological Answer:
The boronic acid moiety binds diols (e.g., saccharides) via reversible ester formation. Design protocols include:

  • Fluorescence Quenching: Attach fluorophores (e.g., pyrene) to the pyridine ring. Monitor emission changes at 400–500 nm upon diol binding .
  • pH Optimization: Work in buffered solutions (pH 7.4–8.5) to balance boronate ester stability and sensor solubility .
  • Competitive Assays: Use glucose or fructose as competing analytes to test selectivity (Kd_d values) via isothermal titration calorimetry (ITC) .

Advanced Question: How can researchers address low solubility of this compound in aqueous reaction media?

Methodological Answer:

  • Co-Solvent Systems: Use methanol/water (1:1) or DMSO/water (≤10% DMSO) to enhance solubility without destabilizing the boronic acid .
  • Micellar Catalysis: Incorporate surfactants (e.g., SDS) to form micelles that solubilize the compound while maintaining catalytic activity .
  • Derivatization: Convert to the more soluble pinacol ester temporarily, then hydrolyze in situ with HCl (1M) .

Advanced Question: What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?

Methodological Answer:

  • Temperature Control: Limit reaction temperatures to ≤60°C to reduce protodeboronation rates .
  • Additives: Introduce radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress oxidative deborylation .
  • Substrate Preactivation: Pre-mix with Cu(OAc)2_2 to stabilize the boronate intermediate before adding the catalyst .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy: 1H^1H-NMR (pyridine protons at δ 7.5–8.5 ppm), 11B^{11}B-NMR (δ 28–32 ppm for boronic acid), and FT-IR (B-O stretch at 1340–1390 cm1^{-1}) .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect anhydride byproducts .
  • Elemental Analysis: Confirm C5_5H4_4BCl2_2NO2_2 composition with ≤0.3% deviation .

Advanced Question: How does the chlorine substitution pattern influence reactivity in heterocyclic synthesis?

Methodological Answer:
The 2,3-dichloro configuration increases electrophilicity at the 5-position due to:

  • Electronic Effects: Chlorine atoms withdraw electron density, activating the boronic acid for nucleophilic attack in cross-couplings .
  • Steric Hindrance: The 2-chloro group directs coupling to the 5-position, minimizing competing 4-substitution. Computational modeling (DFT) can map charge distribution to predict regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.